molecular formula C26H31N5O B14971598 3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide

3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide

Cat. No.: B14971598
M. Wt: 429.6 g/mol
InChI Key: CNJJYMMWXVLOOJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrimidine ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N5O

Molecular Weight

429.6 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-cyclohexylpropanamide

InChI

InChI=1S/C26H31N5O/c1-19-18-24(28-21-10-6-3-7-11-21)31-26(27-19)30-23-15-13-22(14-16-23)29-25(32)17-12-20-8-4-2-5-9-20/h3,6-7,10-11,13-16,18,20H,2,4-5,8-9,12,17H2,1H3,(H,29,32)(H2,27,28,30,31)

InChI Key

CNJJYMMWXVLOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)NC4=CC=CC=C4

Origin of Product

United States

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